N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUOCHJHAJYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223635 | |
| Record name | CL 259763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-22-5 | |
| Record name | CL 259763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CL 259763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Sulfonylation: Core Reaction Pathway
The foundational synthesis involves a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) and 4-aminophenylacetamide in the presence of a base. The base neutralizes HCl generated during the reaction, driving completion. Key steps include:
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Reagent Preparation : 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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Base Addition : Triethylamine (2.0 equiv) is added dropwise at 0°C to minimize exothermic side reactions.
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Coupling Reaction : 4-Aminophenylacetamide (1.0 equiv) is introduced, and the mixture is stirred at 20–25°C for 6–8 hours.
Reaction Equation :
Industrial-Scale Modifications
For large-scale production, adjustments ensure efficiency and safety:
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Continuous Flow Systems : Replace batch reactors to enhance heat dissipation and reduce reaction time.
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Solvent Recycling : DCM is recovered via distillation, reducing waste and cost.
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Automated pH Control : In-line sensors maintain optimal triethylamine concentrations, minimizing byproducts.
Optimization of Reaction Parameters
Temperature and Time Dependence
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0°C → 25°C (gradient) | 15–20°C (isothermal) |
| Reaction Time | 8 hours | 4 hours |
| Yield | 78–82% | 85–88% |
| Purity (HPLC) | ≥98% | ≥99.5% |
Data derived from patent methodologies and scaled-up protocols.
Solvent and Base Selection
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Solvents : DCM is preferred for its low polarity, which facilitates product precipitation. Alternatives like THF reduce yield by 15–20% due to higher solubility.
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Bases : Triethylamine outperforms NaH or NaOH in safety and byproduct management. NaH, though reactive, poses flammability risks and is avoided industrially.
Purification and Characterization
Laboratory-Scale Purification
Industrial Purification
Spectroscopic Characterization
| Technique | Key Data Points |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 8H, Ar-H), 2.1 (s, 3H, CH3) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-F) |
| MS (ESI+) | m/z 310.1 [M+H]⁺ |
Challenges and Mitigation Strategies
Common Byproducts and Avoidance
Scalability Limitations
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Heat Management : Exothermic reactions in batch reactors cause hotspots. Continuous flow systems reduce ΔT to <5°C.
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Cost of Purification : HPLC increases production costs by ~20%. Hybrid methods (recrystallization + flash chromatography) balance cost and purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Laboratory-Scale | 82 | 98 | 8 | 12.50 |
| Industrial-Scale | 88 | 99.5 | 4 | 6.80 |
Data synthesized from patent examples and industrial case studies .
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It can be used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide can be compared with other sulfonylphenylacetamide derivatives:
N-[4-(4-bromophenyl)sulfonylphenyl]acetamide: This compound has similar structural features but contains a bromine atom instead of a fluorine atom.
N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide:
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
- N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide: Replacing fluorine with chlorine increases molecular weight (Cl: ~35.5 g/mol vs.
- N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide : The methoxy group introduces electron-donating effects, which may alter binding interactions in enzymatic targets compared to electron-withdrawing fluorine .
Heterocyclic Modifications
- Triazole Derivatives (e.g., Compounds 9c, 9d): Incorporation of 1,2,4-triazole rings (e.g., 2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide) introduces additional hydrogen-bonding sites and rigid planar structures, improving target affinity. Melting points for these analogs range from 206.0°C to 247.9°C, suggesting higher crystallinity than non-heterocyclic analogs .
- Thiazole Derivatives (e.g., Compound 30) : Thiazole-containing analogs, such as 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, exhibit strong matrix metalloproteinase (MMP) inhibitory activity (IC₅₀ < 1 µM) due to thiazole’s ability to coordinate with zinc in MMP active sites .
Physicochemical Properties
Key Observations :
- Melting Points : Thiazole-piperazine hybrids (e.g., Compound 30) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular interactions and rigid heterocyclic cores .
- Bioactivity : Triazole derivatives (e.g., 9c) demonstrate moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM), while thiazole derivatives show potent enzyme inhibition (IC₅₀ < 1 µM) .
Biological Activity
N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide, also known as CL 259,763, is a compound of significant interest in pharmaceutical research due to its immunomodulatory properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a sulfonamide functional group attached to a phenyl ring with a fluorine substituent. The synthesis typically involves several steps that require specific reagents to ensure high yields and purity. The presence of the fluorophenyl group enhances binding affinity and selectivity for biological targets compared to similar compounds.
The compound functions primarily as an immunopotentiator , capable of reconstituting cytolytic alloreactivity, which is essential for effective immune responses against tumors and infections. Its mechanism involves interaction with various molecular targets, including enzymes and receptors, leading to modulation of their activity. This modulation can significantly impact physiological responses related to immune function .
Immunomodulatory Effects
Research has demonstrated that this compound can restore immune function in immunocompromised models. For instance, a study indicated that administering the compound to mice treated with cyclophosphamide (a chemotherapy agent) significantly improved their immune response by reversing the immunosuppressive effects caused by the drug. This restoration was observed when the compound was administered 2-5 days post-treatment, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Potential
While the primary focus has been on its immunological effects, structural analogs of this compound have shown promising antimicrobial activity. Compounds with similar structures have been effective against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The halogenated phenyl ring contributes to enhanced lipophilicity, facilitating better cell membrane penetration and activity against these pathogens .
Case Studies
- Restoration of Cytolytic Alloreactivity : In a controlled study involving cyclophosphamide-treated mice, administration of CL 259,763 led to a significant recovery of T-lymphocyte populations and improved overall immune function. Flow cytometric analysis revealed a depletion of suppressor cells and an increase in cytotoxic T-cell subsets post-treatment .
- Antimicrobial Efficacy : A comparative study on chloroacetamides demonstrated that compounds with a fluorinated phenyl group exhibited superior antimicrobial properties against S. aureus compared to their non-fluorinated counterparts. This suggests that this compound may also hold potential in treating bacterial infections .
Data Summary
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | [Not specified] |
| Immunomodulatory Activity | Restores cytolytic alloreactivity |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism of Action | Modulates enzyme/receptor activity |
| Key Findings from Studies | Significant restoration of immune function in vivo |
Q & A
Q. What are the established synthetic routes for N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sulfonation of 4-fluorophenyl precursors to form sulfonyl intermediates, followed by coupling with acetamide derivatives. Key steps include controlled sulfonation and amidation reactions. Optimization strategies include adjusting reagent ratios (e.g., using triethylamine as a base), temperature (60–80°C), and reaction time (8–12 hours). Monitoring via thin-layer chromatography (TLC) and spectroscopic methods (e.g., NMR) ensures intermediate purity .
Q. Which spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies proton and carbon environments, confirming the presence of fluorophenyl and sulfonyl groups.
- IR Spectroscopy : Detects functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (N-H, ~3300 cm⁻¹).
- X-ray Crystallography : Resolves 3D molecular geometry, as demonstrated in orthorhombic crystal systems (e.g., a = 5.8178 Å, b = 14.3233 Å) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 333.8 for C₁₄H₁₂ClNO₃S) .
Q. What purification techniques are recommended post-synthesis to ensure high compound purity?
Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol/water mixtures) are standard. Purity is verified via HPLC (>95%) and melting point analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
Discrepancies may arise from variations in purity, assay protocols, or structural degradation. Mitigation strategies include:
- Standardized Bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme concentrations.
- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or NMR.
- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
Q. What computational approaches are used to predict the interaction of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets such as carbonic anhydrase IX (docking scores ≤ -8.5 kcal/mol).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., sulfonyl group for hydrogen bonding) .
Q. How does the sulfonyl group influence the compound’s physicochemical properties and bioactivity?
The sulfonyl group enhances:
- Solubility : Via polar interactions (logP reduction by ~1.5 units).
- Target Binding : Hydrogen bonding with serine residues in enzymes (e.g., IC₅₀ = 12 µM for kinase inhibition).
- Metabolic Stability : Resistance to esterase-mediated hydrolysis .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
Q. How can researchers address low yield in the final coupling step during synthesis?
Low yields (<50%) often result from competing side reactions. Solutions include:
- Catalyst Optimization : Use palladium/copper catalysts for Suzuki-Miyaura couplings (yield improvement by 20–30%).
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance reactivity.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
Q. What in vitro models are most relevant for evaluating the compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
